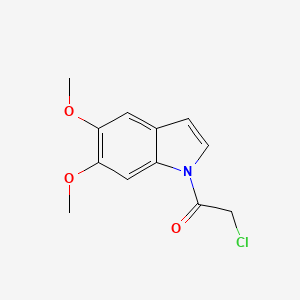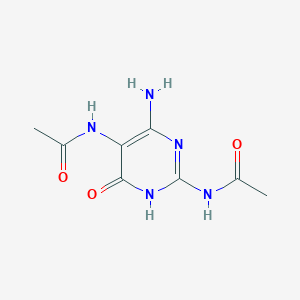
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one is a chemical compound with a pyrimidine ring structure. This compound is characterized by the presence of a hydroxyethyl group attached to an amino group at the 6th position of the pyrimidine ring, and a hydroxyl group at the 4th position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxypyrimidine with ethanolamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-chloro-4-hydroxypyrimidine in a suitable solvent such as ethanol.
- Add ethanolamine to the solution.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine-4-one derivatives.
Reduction: Formation of 6-((2-Hydroxyethyl)amino)pyrimidin-4-amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.
Agriculture: Pyrimidine derivatives are explored for their potential as herbicides and pesticides.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The hydroxyethyl group and amino group play crucial roles in binding to the active sites of enzymes, leading to changes in enzyme activity and subsequent biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 4-Amino-6-hydroxy-2-mercaptopyrimidine
- 2-Hexadecylamino-4-hydroxy-6-methylpyrimidine
Uniqueness
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various applications in medicinal chemistry and other fields.
特性
| 61667-07-0 | |
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC名 |
4-(2-hydroxyethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c10-2-1-7-5-3-6(11)9-4-8-5/h3-4,10H,1-2H2,(H2,7,8,9,11) |
InChIキー |
LXMLROMXICXDTC-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CNC1=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)

![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/no-structure.png)
![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)

![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)


